Cas no 1448130-85-5 (4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine)

4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine
- 4-(benzenesulfonyl)-1-(2,5-dichlorophenyl)sulfonylpiperidine
-
- インチ: 1S/C17H17Cl2NO4S2/c18-13-6-7-16(19)17(12-13)26(23,24)20-10-8-15(9-11-20)25(21,22)14-4-2-1-3-5-14/h1-7,12,15H,8-11H2
- InChIKey: QLNJLYSIZNPXQQ-UHFFFAOYSA-N
- ほほえんだ: N1(S(C2=CC(Cl)=CC=C2Cl)(=O)=O)CCC(S(C2=CC=CC=C2)(=O)=O)CC1
4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6441-2639-100mg |
4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine |
1448130-85-5 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6441-2639-40mg |
4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine |
1448130-85-5 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6441-2639-5μmol |
4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine |
1448130-85-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6441-2639-15mg |
4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine |
1448130-85-5 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6441-2639-10mg |
4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine |
1448130-85-5 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6441-2639-20mg |
4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine |
1448130-85-5 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6441-2639-75mg |
4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine |
1448130-85-5 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6441-2639-30mg |
4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine |
1448130-85-5 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6441-2639-2mg |
4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine |
1448130-85-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6441-2639-4mg |
4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine |
1448130-85-5 | 4mg |
$66.0 | 2023-09-09 |
4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidineに関する追加情報
Introduction to 4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine (CAS No. 1448130-85-5)
4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine, identified by the chemical identifier CAS No. 1448130-85-5, is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of two sulfonyl groups at the 1-position and 4-position of the piperidine ring, as well as the substitution pattern on the benzene rings, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of 4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine involve meticulous attention to detail to ensure high purity and yield. The process typically involves multi-step organic reactions, including sulfonylation and cyclization, which require precise control over reaction conditions such as temperature, solvent choice, and catalyst selection. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structural integrity of the compound.
One of the most compelling aspects of 4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine is its potential as a pharmacological scaffold. Piperidine derivatives have been extensively studied for their role in modulating various biological pathways, including neurotransmitter systems, enzyme inhibition, and receptor binding. The introduction of sulfonyl groups into the piperidine core enhances the compound's ability to interact with biological targets, making it a promising candidate for drug development.
Recent research in medicinal chemistry has highlighted the importance of sulfonylated piperidine compounds in the design of novel therapeutic agents. For instance, studies have demonstrated that such derivatives can exhibit potent activity against a range of targets, including kinases, proteases, and ion channels. The dual sulfonylation in 4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine may contribute to its enhanced binding affinity and selectivity, which are critical factors in drug design.
The 2,5-dichlorobenzene moiety in this compound adds another layer of complexity and functionality. Chlorine substituents are known to influence electronic properties and metabolic stability, making them valuable in medicinal chemistry for fine-tuning biological activity. The presence of these substituents may enhance the compound's interactions with specific enzymes or receptors, potentially leading to novel therapeutic effects.
In terms of biological activity, preliminary studies on 4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine have shown promising results in vitro. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes or receptors involved in diseases such as cancer, inflammation, and neurological disorders. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of 4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine also opens up avenues for structural optimization. By modifying various functional groups or introducing additional substituents, chemists can explore new analogs with improved pharmacokinetic properties or enhanced biological activity. This iterative process is fundamental in drug discovery and development.
The use of computational methods has become increasingly important in the study of complex molecules like 4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine. Molecular modeling techniques can provide insights into how the compound interacts with biological targets at the atomic level. These simulations help predict binding affinities, identify key interaction sites, and guide experimental design.
From a pharmaceutical perspective, the development of novel drugs often involves navigating regulatory hurdles to ensure safety and efficacy. The synthesis and characterization data for 4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine are crucial for meeting these requirements. Detailed information on its chemical properties, stability profiles, and toxicological assessments will be essential for any future clinical trials or commercial applications.
The broader significance of this compound lies in its contribution to the field of medicinal chemistry. By providing a new scaffold for drug discovery efforts,4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine represents a valuable tool for researchers seeking to develop innovative therapeutic agents. Its unique structural features offer opportunities for designing molecules with tailored biological activities that could address unmet medical needs.
In conclusion,4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine (CAS No. 1448130-85-5) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its synthesis highlights advancements in organic chemistry techniques while its dual sulfonylation suggests promising applications in drug development. As research continues to uncover new therapeutic targets and mechanisms,this compound will undoubtedly play a role in shaping future treatments across various disease areas.
1448130-85-5 (4-(benzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)piperidine) 関連製品
- 1807037-58-6(5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol)
- 1476028-21-3((S)-4-Boc-3-carbamoylmorpholine)
- 871979-98-5(1-(tert-butoxy)carbonyl-5-(methoxymethyl)pyrrolidine-2-carboxylic acid)
- 2228531-37-9(3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}propanenitrile)
- 1525832-45-4(3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine)
- 1269393-72-7(1-(2-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine dihydrochloride)
- 26049-71-8(Benzenamine,4-(2-hydrazinyl-4-thiazolyl)-)
- 338426-26-9(N-(3-chlorophenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide)
- 2060050-92-0(5-fluorothieno2,3-bpyridine-2-carbaldehyde)
- 1203029-99-5(1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea)




